2-(3,4-Difluorophenoxy)ethanethioamide
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Overview
Description
2-(3,4-Difluorophenoxy)ethanethioamide is a chemical compound with the molecular formula C8H7F2NOS and a molecular weight of 203.21 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to an ethanethioamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)ethanethioamide typically involves the reaction of 3,4-difluorophenol with an appropriate ethanethioamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Difluorophenoxy)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenoxy)ethanamine: Similar structure but with an amine group instead of a thioamide group.
2-(3,4-Difluorophenoxy)ethanol: Contains a hydroxyl group instead of a thioamide group.
2-(3,4-Difluorophenoxy)ethanethioacetate: Similar structure but with a thioacetate group instead of a thioamide group.
Uniqueness
2-(3,4-Difluorophenoxy)ethanethioamide is unique due to the presence of both the difluorophenoxy and thioamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7F2NOS |
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Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-(3,4-difluorophenoxy)ethanethioamide |
InChI |
InChI=1S/C8H7F2NOS/c9-6-2-1-5(3-7(6)10)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
InChI Key |
QSVFJMGUDUBLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=S)N)F)F |
Origin of Product |
United States |
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